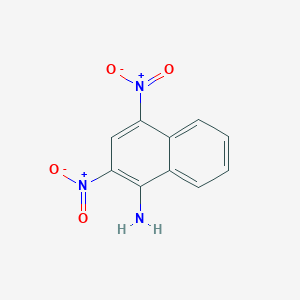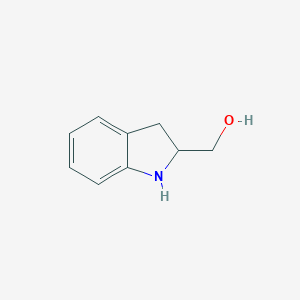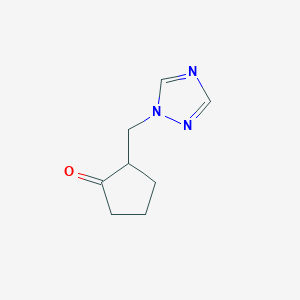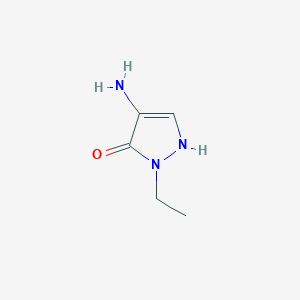
4-Amino-1-ethyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-ethyl-1H-pyrazol-5-ol is a chemical compound that has recently gained attention in scientific research. It is a heterocyclic compound with a pyrazole ring and an amino group attached to it. This compound has shown potential in various fields of research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-ethyl-1H-pyrazol-5-ol is not fully understood yet. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Amino-1-ethyl-1H-pyrazol-5-ol has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-1-ethyl-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has shown promising results in various studies, making it an attractive compound for further research. However, one limitation of this compound is that its mechanism of action is not fully understood yet, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 4-Amino-1-ethyl-1H-pyrazol-5-ol. One potential area of research is the development of new drugs that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer. Other potential areas of research include the development of new synthetic methods for this compound and the exploration of its potential use in other fields, such as materials science.
Métodos De Síntesis
The synthesis of 4-Amino-1-ethyl-1H-pyrazol-5-ol can be achieved through various methods. One of the most common methods is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a strong acid catalyst. Another method involves the reaction of 4,5-dihydro-1H-pyrazole with nitrous acid to form the desired compound.
Aplicaciones Científicas De Investigación
4-Amino-1-ethyl-1H-pyrazol-5-ol has been extensively studied in scientific research due to its potential use in various fields. It has shown promising results in the development of new drugs, specifically in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
Número CAS |
198885-81-3 |
|---|---|
Nombre del producto |
4-Amino-1-ethyl-1H-pyrazol-5-ol |
Fórmula molecular |
C5H9N3O |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
4-amino-2-ethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H9N3O/c1-2-8-5(9)4(6)3-7-8/h3,7H,2,6H2,1H3 |
Clave InChI |
CWFAXXKVJJHNIN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CN1)N |
SMILES canónico |
CCN1C(=O)C(=CN1)N |
Sinónimos |
1H-Pyrazol-5-ol,4-amino-1-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








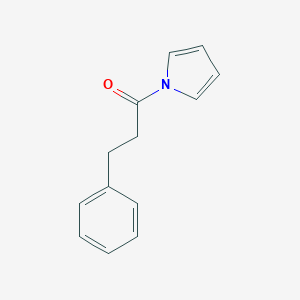
![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

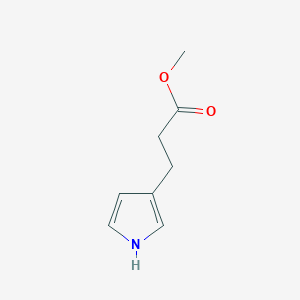
![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)
